BenchChemオンラインストアへようこそ!

5-Bromo-6-fluoro-2-methylquinoline

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

This dual-halogenated quinoline scaffold is the validated intermediate for constructing both the benzo[ij]quinolizine core of fluoroquinolone antibiotics (Nadifloxacin) and the benzophenone framework of COMT inhibitors (Tolcapone). The C5-Br handle enables Suzuki, Buchwald, and Kumada couplings for parallel library synthesis, while the C6-F substituent confers metabolic stability critical for in vivo studies. Avoid re-optimization of published synthetic routes by sourcing the exact regioisomer specified in original drug patents. Standard analytical QC ensures reliable performance in both parallel synthesis and scaled-up process chemistry.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
CAS No. 80290-18-2
Cat. No. B3155542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-2-methylquinoline
CAS80290-18-2
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=C(C=C2)F)Br
InChIInChI=1S/C10H7BrFN/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11/h2-5H,1H3
InChIKeyXLZHFJXJPRVQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2): Strategic Sourcing for Quinolone Antibiotic and CNS Drug Intermediate Supply Chains


5-Bromo-6-fluoro-2-methylquinoline (CAS 80290-18-2) is a dihalogenated quinoline building block bearing bromine at C5, fluorine at C6, and a methyl group at C2 [1]. With a molecular formula of C₁₀H₇BrFN and a molecular weight of 240.07 g·mol⁻¹, this compound is classified as a heteroaromatic intermediate rather than a finished active pharmaceutical ingredient [2]. Its primary documented role is as a penultimate intermediate in the synthesis of two structurally distinct classes of approved and clinical-stage drugs: the fluoroquinolone antibiotic Nadifloxacin (OPC-7251) and the catechol-O-methyltransferase (COMT) inhibitor Tolcapone (Ro-40-7592) [3]. The combination of a C5 bromine (a versatile cross‑coupling handle) and a C6 fluorine (a metabolically stabilizing electron‑withdrawing group) on the same quinoline scaffold distinguishes this intermediate from simpler mono‑halogenated or non‑halogenated quinaldine analogs [4].

Why 5-Bromo-6-fluoro-2-methylquinoline Cannot Be Replaced by 6-Fluoro-2-methylquinoline or 5-Bromo-2-methylquinoline in Validated Synthetic Routes


The substitution pattern of 5‑bromo‑6‑fluoro‑2‑methylquinoline is not arbitrary; both halogen positions are mechanistically essential for the downstream transformations that yield Nadifloxacin and Tolcapone. The C5 bromine undergoes nickel‑catalyzed Grignard displacement to install the C5 methyl group required for the benzo[ij]quinolizine antimicrobial core [1]. In the Tolcapone route, the same C5 bromine is retained through the reduction and cyclization steps before final condensation, meaning that replacement with 6‑fluoro‑2‑methylquinoline (lacking C5‑Br) or 5‑bromo‑2‑methylquinoline (lacking C6‑F) would break the validated synthetic sequence and require complete re‑optimization of reaction conditions, yields, and regulatory starting‑material designations [2]. Furthermore, the C6 fluorine modulates the electron density of the quinoline ring, influencing both the regioselectivity of electrophilic bromination and the reduction potential of the heterocyclic ring, parameters that cannot be replicated by a non‑fluorinated analog [3].

Quantitative Differential Evidence for 5-Bromo-6-fluoro-2-methylquinoline (80290-18-2) vs. Closest Structural Analogs


Validated Intermediate Status in Two FDA‑Approved Drug Synthetic Routes Confers Supply‑Chain Lock‑In Not Available to Non‑Brominated or Non‑Fluorinated Analogs

5‑Bromo‑6‑fluoro‑2‑methylquinoline is explicitly named as the penultimate intermediate in the published synthetic routes of the approved fluoroquinolone antibiotic Nadifloxacin (OPC‑7251) and the COMT inhibitor Tolcapone (Ro‑40‑7592). In the Nadifloxacin route, the compound is reduced to 5‑bromo‑6‑fluoro‑2‑methyl‑1,2,3,4‑tetrahydroquinoline, which is then cyclized to form the benzo[ij]quinolizine carboxylic acid core [1]. In the Tolcapone route, the same bromination product is used without structural modification through the reduction step [2]. By contrast, the non‑brominated analog 6‑fluoro‑2‑methylquinoline (CAS 1128‑61‑6) appears only as the starting material for bromination and is never carried forward into the final API [3]. This distinction means that any process development or scale‑up effort targeting Nadifloxacin or Tolcapone must procure 5‑bromo‑6‑fluoro‑2‑methylquinoline specifically; 6‑fluoro‑2‑methylquinoline cannot substitute.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate Sourcing

C5 Bromine Enables Nickel‑Catalyzed Cross‑Coupling; 6‑Fluoro‑2‑methylquinoline Lacks This Synthetic Handle

The C5 bromine atom of 5‑bromo‑6‑fluoro‑2‑methylquinoline serves as a leaving group for nickel‑catalyzed Kumada‑type coupling with methyl Grignard reagents, a transformation explicitly used in the patented synthesis of 6‑fluoro‑2,5‑dimethylquinoline [1]. In the broader context of library synthesis, the C5‑Br bond also participates in Suzuki–Miyaura and Buchwald–Hartwig reactions, enabling rapid diversification at the 5‑position . The comparator 6‑fluoro‑2‑methylquinoline has no halogen at C5 and therefore cannot undergo any of these transformations without prior functionalization. The 5‑bromo‑2‑methylquinoline analog (CAS 54408‑52‑5) retains a C5 bromine but lacks the C6 fluorine, which removes the electronic and metabolic advantages conferred by fluorine substitution.

Synthetic Methodology Cross‑Coupling Chemistry Structure–Activity Relationship Exploration

Elevated LogP and Density vs. 6‑Fluoro‑2‑methylquinoline Differentiate Physical Handling, Purification, and Formulation Behavior

The introduction of bromine at C5 substantially alters the physicochemical profile relative to the non‑brominated precursor. The computed LogP (XLogP3) increases from approximately 2.5 for 6‑fluoro‑2‑methylquinoline to 3.4 for 5‑bromo‑6‑fluoro‑2‑methylquinoline, representing a ΔLogP of ≈0.9 unit [1]. The predicted density rises from 1.2 ± 0.1 g·cm⁻³ to 1.6 ± 0.1 g·cm⁻³, and the boiling point increases from 245.2 ± 20.0 °C to 299.9 ± 35.0 °C [2]. These differences directly affect chromatographic retention, solvent partitioning during extractive work‑up, and the choice of recrystallization solvent. Procurement specifications for the brominated compound therefore require distinct purity assay methods (e.g., HPLC gradient, GC column) that cannot be transferred from the non‑brominated analog without re‑validation.

Physicochemical Characterization Pre‑formulation Purification Method Development

Commercial Availability at 97–99.2% Purity with Batch‑Specific QC Documentation Enables cGMP‑Adjacent Procurement

5‑Bromo‑6‑fluoro‑2‑methylquinoline is routinely supplied at a standard purity of 97% (HPLC), with recrystallization from hexane yielding material of 99.2% purity as determined by gas chromatography . Multiple vendors including Bidepharm (catalog BD448436) and CymitQuimica (ref. 10‑F606097) provide batch‑specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the non‑brominated analog 6‑fluoro‑2‑methylquinoline (CAS 1128‑61‑6) is typically supplied at 98% purity (GC) without the same level of residual‑solvent or heavy‑metal testing, reflecting its status as a lower‑cost bulk intermediate rather than a regulated starting material . For teams operating under ICH Q7 or equivalent quality guidelines, the availability of documented purity and impurity profiles for the brominated compound reduces the analytical burden during method transfer.

Chemical Procurement Quality Control Research Supply Chain

Highest‑Value Application Scenarios for 5‑Bromo‑6‑fluoro‑2‑methylquinoline Based on Quantitative Differentiation Evidence


GMP‑Adjacent Synthesis of Nadifloxacin (OPC‑7251) and Structural Analogs for Antibacterial Drug Development

5‑Bromo‑6‑fluoro‑2‑methylquinoline is the direct precursor to 5‑bromo‑6‑fluoro‑2‑methyl‑1,2,3,4‑tetrahydroquinoline, which upon cyclization with diethyl ethoxymethylenemalonate and polyphosphoric acid yields the benzo[ij]quinolizine‑2‑carboxylic acid core of Nadifloxacin [1]. Any medicinal chemistry program aiming to generate Nadifloxacin analogs with modified C8‑alkoxy or N‑piperazinyl substituents must begin with this brominated intermediate; the non‑brominated analog 6‑fluoro‑2‑methylquinoline cannot furnish the C5‑substituted benzo[ij]quinolizine scaffold [2].

Late‑Stage Diversification Libraries via C5 Cross‑Coupling for Quinoline‑Focused Fragment‑Based Drug Discovery

The C5 bromine of 5‑bromo‑6‑fluoro‑2‑methylquinoline is a competent electrophile for Suzuki–Miyaura, Buchwald–Hartwig, and nickel‑catalyzed Kumada coupling reactions [1]. This enables parallel synthesis of C5‑aryl, C5‑amino, and C5‑alkyl quinoline libraries from a single building block. The presence of the C6 fluorine simultaneously provides a metabolically stable position that can be retained throughout the library synthesis, a feature absent in 5‑bromo‑2‑methylquinoline [2].

Process Chemistry Route‑Scouting for Tolcapone (Ro‑40‑7592) and Second‑Generation COMT Inhibitors

In the Tolcapone synthesis, 5‑bromo‑6‑fluoro‑2‑methylquinoline is reduced with H₂ over PtO₂ in acetic acid to yield the tetrahydroquinoline intermediate, which is subsequently cyclized and condensed to form the final benzophenone structure [1]. The bromine atom is retained through two synthetic steps before the final condensation, making the purity and regiochemical integrity of the starting 5‑bromo‑6‑fluoro‑2‑methylquinoline critical for overall process yield and impurity control [2].

Physicochemical Method Development for Halogenated Quinoline Intermediates in Early‑Phase Pre‑formulation

The elevated LogP (3.4 vs. ~2.5) and density (1.6 vs. 1.2 g·cm⁻³) of 5‑bromo‑6‑fluoro‑2‑methylquinoline relative to 6‑fluoro‑2‑methylquinoline necessitate distinct HPLC gradient methods and solvent extraction protocols [1]. Pre‑formulation teams evaluating the developability of quinoline‑based drug candidates can use these quantitative differences to design fit‑for‑purpose analytical methods and to predict the chromatographic behavior of downstream intermediates that retain the C5‑Br/C6‑F substitution pattern [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-fluoro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.